![molecular formula C7H14Cl2N4O B2437833 5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride CAS No. 2241141-68-2](/img/structure/B2437833.png)
5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical substance, which is also known as N-methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride . It is a white to pale yellow crystalline powder .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine . Another method involves nitrogen protection in a stainless steel autoclave, adding an ethanolic solution of 10% palladium carbon, and hydrogenation under 4bar pressure for 4.5 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fused system of 1,2,4-triazole and piperazine rings . The IUPAC name provides a detailed description of its structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions, cycloaddition with dipolarophiles, and hydrogenation . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Herbicidal Applications
A series of compounds related to 5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride have been synthesized and evaluated for herbicidal activities. Notably, specific derivatives exhibited moderate herbicidal activity against rape, indicating potential agricultural applications (Wang et al., 2006).
Anticonvulsant Applications
In the realm of medicinal chemistry, derivatives of this compound class have been explored for their anticonvulsant activities. For instance, certain derivatives showed promising results in the maximal electroshock (MES) test, suggesting their utility in managing seizures and related disorders (Deng et al., 2010).
Inotropic Activity
Another avenue of investigation is the inotropic activity of related compounds. In a study, derivatives were tested for their ability to increase the strength of cardiac muscle contractions, potentially offering therapeutic pathways for heart-related conditions (Wu et al., 2012).
Antimicrobial Activity
A significant area of research is the antimicrobial activity of derivatives. Certain compounds in this class have shown effectiveness against strains of gram-positive and gram-negative bacteria and yeast fungi, highlighting their potential as new antimicrobial agents (Demchenko et al., 2021).
Anxiolytic Activity
Compounds derived from this chemical structure have been synthesized and evaluated for their anxiolytic (anti-anxiety) activity. Studies have compared these derivatives to known drugs like diazepam, indicating their potential in treating anxiety disorders (Demchenko et al., 2020).
Anticonvulsants
Further research in the field of anticonvulsants has led to the development of 1,2,4-triazolo[4,3-a][1,4]benzodiazepine derivatives, which have been tested for their efficacy against seizures, showcasing their potential as anticonvulsant agents (Narayana et al., 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c8-5-7-10-9-6-1-3-12-4-2-11(6)7;;/h1-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUAXCDNDFTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN2C1=NN=C2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2437755.png)
![Benzo[b]thiophene-2-carboxaldehyde, 4-(trifluoromethyl)-](/img/structure/B2437756.png)
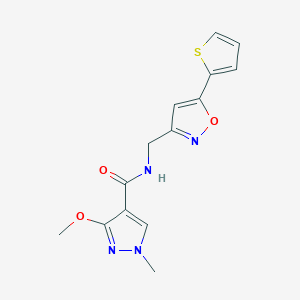
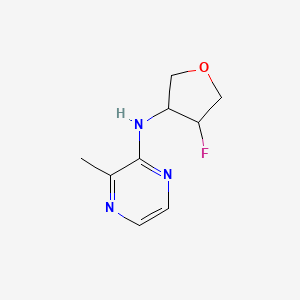
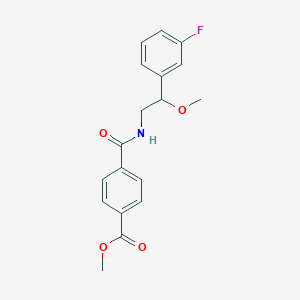
![1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2437762.png)
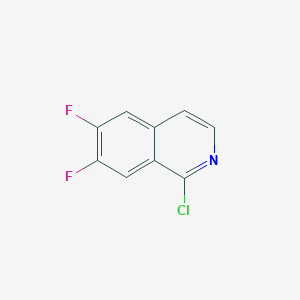

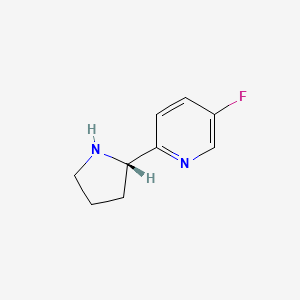

![N-benzyl-2-chloro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2437770.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2437771.png)
